Cyano(difluoro)acetyl fluoride
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Overview
Description
Cyano(difluoro)acetyl fluoride is an organofluorine compound with the chemical formula C₂HF₃O. It is a highly reactive compound, often used as an intermediate in organic synthesis. The presence of both cyano and difluoroacetyl groups makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyano(difluoro)acetyl fluoride typically involves the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethane-β-sultone, which is then isomerized to produce the desired compound . The reaction conditions include temperatures around 40-50°C and pressures up to 4-5 MPa. Stabilizers like triethylamine are often added to prevent spontaneous polymerization of tetrafluoroethylene .
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, scaling up to industrial production requires careful control of reaction conditions to ensure safety and efficiency. The use of high-pressure reactors and stabilizers is crucial to prevent hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
Cyano(difluoro)acetyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano or difluoroacetyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkali metal fluorides and ionic liquids, which facilitate the substitution reactions.
Oxidation: Oxidizing agents like sulfuryl fluoride can be used to oxidize this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated compounds, while oxidation can produce difluoroalkanes or α-fluorocarboxylic acids .
Scientific Research Applications
Cyano(difluoro)acetyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism by which cyano(difluoro)acetyl fluoride exerts its effects involves the formation of highly reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Difluoroacetyl Fluoride: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
Fluorosulfonyldifluoroacetyl Fluoride: Contains a fluorosulfonyl group, which imparts different reactivity and applications.
Uniqueness
Cyano(difluoro)acetyl fluoride is unique due to the presence of both cyano and difluoroacetyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
77946-96-4 |
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Molecular Formula |
C3F3NO |
Molecular Weight |
123.03 g/mol |
IUPAC Name |
2-cyano-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C3F3NO/c4-2(8)3(5,6)1-7 |
InChI Key |
HENCJRDUTWWBFY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(=O)F)(F)F |
Origin of Product |
United States |
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